molecular formula C14H12N2O B1519156 2-Benzyl-1,3-benzoxazol-6-amine CAS No. 1152529-22-0

2-Benzyl-1,3-benzoxazol-6-amine

Cat. No. B1519156
M. Wt: 224.26 g/mol
InChI Key: MYJXYQISQKRASX-UHFFFAOYSA-N
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Description

2-Benzyl-1,3-benzoxazol-6-amine is a chemical compound with the molecular formula C14H12N2O . It is a derivative of benzoxazole, which is a bicyclic planar molecule and is extensively used as a starting material for different mechanistic approaches in drug discovery .


Synthesis Analysis

Benzoxazole derivatives can be synthesized using 2-aminophenol as a precursor . A condensation reaction between 2-aminophenol and aldehydes can produce 2-aryl benzoxazole derivatives in good yield . This reaction can be catalyzed by a pent-ethylene diammonium pentachloro bismuth .


Molecular Structure Analysis

The molecular weight of 2-Benzyl-1,3-benzoxazol-6-amine is 224.26 . Its InChI code is 1S/C14H12N2O/c15-11-6-7-12-13(9-11)17-14(16-12)8-10-4-2-1-3-5-10/h1-7,9H,8,15H2 .


Chemical Reactions Analysis

Benzoxazole derivatives have been synthesized via different pathways . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts has been summarized .

Scientific Research Applications

Electrochemically Initiated Oxidative Amination

A study presented an electrochemically promoted coupling of benzoxazoles and amines, directly forming 2-aminobenzoxazoles. This method utilized tetraalkylammonium halide as a redox catalyst, avoiding the use of excess chemical oxidants and simplifying the isolation process, contributing to waste reduction (Gao et al., 2014).

Regioselectivity in C(sp3)-H α-Alkylation

Research revealed that the benzoxazol-2-yl- substituent acts as a removable activating and directing group in the Ir-catalyzed alkylation of C(sp(3))-H bonds adjacent to nitrogen in secondary amines, demonstrating unique regioselectivity and functional group tolerance. This process allows for the easy introduction and removal of the benzoxazole moiety (Lahm & Opatz, 2014).

Metal-free Amination

A transition-metal-free amination of benzoxazoles was developed, highlighting an efficient method using tetrabutylammoniumiodide (TBAI) and aqueous solutions of H(2)O(2) or TBHP as co-oxidants under mild conditions, achieving high yields of 2-aminobenzoxazoles (Froehr et al., 2011).

Synthesis of Poly(benzoxazine imide) Thermosetting Films

A study focused on the synthesis of primary amine-containing benzoxazines and their polymerization into poly(benzoxazine imide) (PBzI) thermosets, demonstrating improvements in thermal and mechanical properties, flame retardancy, and dimensional stability, which are crucial for advanced material applications (Wang, Lin, & Juang, 2013).

Green Catalyst for Oxidative Amination

Another study developed a green and efficient method for the direct oxidative amination of benzoxazoles using a heterocyclic ionic liquid as a catalyst. This process operates at room temperature and offers high yields with the added benefit of catalyst recyclability, aligning with principles of green chemistry (Zhou et al., 2017).

Safety And Hazards

While specific safety and hazard information for 2-Benzyl-1,3-benzoxazol-6-amine is not available, it is generally advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling similar chemical compounds .

properties

IUPAC Name

2-benzyl-1,3-benzoxazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c15-11-6-7-12-13(9-11)17-14(16-12)8-10-4-2-1-3-5-10/h1-7,9H,8,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYJXYQISQKRASX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC3=C(O2)C=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyl-1,3-benzoxazol-6-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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